molecular formula C12H11N3OS B5868084 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile

5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5868084
M. Wt: 245.30 g/mol
InChI Key: SZQUBRVPSUAPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile (PTO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTO belongs to the family of oxazole derivatives, which have been extensively investigated for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to possess antimicrobial and antiviral activity by inhibiting the activity of various enzymes involved in the replication of the virus. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has some limitations, including its low solubility in water, which can limit its use in biological assays. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another potential direction is to investigate its potential as an anticancer agent by further elucidating its mechanism of action and optimizing its structure for improved activity. Additionally, this compound could be further investigated for its potential as an antimicrobial and antiviral agent.

Synthesis Methods

5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized through various routes, including the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate, followed by the addition of pyrrolidine and cyclization in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of pyrrolidine and cyclization with ethyl cyanoacetate.

Scientific Research Applications

5-(1-pyrrolidinyl)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

5-pyrrolidin-1-yl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-8-9-12(15-5-1-2-6-15)16-11(14-9)10-4-3-7-17-10/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQUBRVPSUAPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CS3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.